molecular formula C6H9ClN4 B175177 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine CAS No. 1007-11-0

6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine

Cat. No. B175177
CAS RN: 1007-11-0
M. Wt: 172.61 g/mol
InChI Key: FSSOQNSFFZSKAX-UHFFFAOYSA-N
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Description

“6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine” is a chemical compound with the molecular formula C6H9ClN4 . It has a molecular weight of 172.62 .


Molecular Structure Analysis

The InChI code for “6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine” is 1S/C6H9ClN4/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3,(H2,8,9,10) . This indicates that the compound has a pyrimidine ring with chlorine and dimethylamine substituents .


Physical And Chemical Properties Analysis

“6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine” is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Cation Tautomerism and Molecular Recognition Processes

The study of pyrimidines, including derivatives such as 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine, has shown that these compounds play a crucial role in biology and medicine, with the aminopyrimidine fragment being a part of DNA's four bases. The molecular recognition processes that involve hydrogen bonding are critical for the targeted drug action of pharmaceuticals containing this functionality. This highlights the compound's relevance in the development of pharmaceuticals through its role in molecular recognition processes involving hydrogen bonding (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Co-crystal Design for Drug Development

Further research into co-crystals involving 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine with various carboxylic acids has been conducted to explore its applications in drug development. These co-crystals, characterized by single-crystal X-ray diffraction, provide insight into the hydrogen bonding capabilities of the pyrimidine unit with carboxylic acids, which is crucial for drug design and development (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).

Novel Antimicrobial Compounds

The synthesis of new compounds such as 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, derived from reactions involving 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine, has been reported. These compounds have shown potential in creating novel antimicrobial agents, demonstrating the versatility of 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine in synthesizing new molecules with significant biological activity (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

6-chloro-4-N,4-N-dimethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSOQNSFFZSKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291019
Record name 6-Chloro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine

CAS RN

1007-11-0
Record name 6-Chloro-N4,N4-dimethyl-2,4-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 72462
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1007-11-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72462
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4,6-dichloropyrimidinamine (2.0 g, 12.2 mmol) in acetonitrile were added Hunig's base (2.34 mL, 13.4 mmol) and dimethylamine (6.7 mL, 13.4 mmol), and the reaction mixture was stirred for 1.5 hours at 50° C. The mixture was poured onto CH2Cl2 and water. The organic layer was separated, washed with brine, and concentrated to afford the title compound (2.2 g, 94%) as an off-white solid. LC-MS (ES) m/z=173, 175 [M+H]+.
Quantity
2 g
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reactant
Reaction Step One
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2.34 mL
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reactant
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6.7 mL
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two
Yield
94%

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